5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
Description
Its structure comprises:
- A 1-methyl-3-phenyl-pyrazole core.
- A 4-bromophenylsulfanyl substituent at the 5-position.
- A carbaldehyde oxime group at the 4-position, modified by an O-(4-fluorobenzyl) moiety .
Its synthesis and characterization often involve X-ray crystallography, with refinement tools like SHELXL () and visualization via ORTEP-3 ().
Properties
IUPAC Name |
(NE)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-21-17(23-14-9-7-13(18)8-10-14)15(11-19-22)16(20-21)12-5-3-2-4-6-12/h2-11,22H,1H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYMCNZCLQVZOI-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multi-step organic reactionsThe final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine under acidic or basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its potential as a pharmacophore in drug design. Notably, it exhibits promising anti-inflammatory and anticancer properties. Research indicates that compounds with similar structural features can interact with biological targets, potentially inhibiting specific enzymes or receptors involved in disease pathways.
Materials Science
Development of New Materials
The unique electronic and optical properties of this compound make it a candidate for the development of advanced materials. Its structure allows for potential applications in:
- Organic Electronics : Due to its electronic properties, it can be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Sensors : The compound's reactivity can be harnessed in sensor technology for detecting specific chemical or biological agents.
Anti-Cancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including those similar to 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, showed significant cytotoxicity against various cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis in glioblastoma cells through the inhibition of specific metabolic pathways .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related pyrazole derivatives, revealing that these compounds could significantly reduce inflammation markers in vitro. The study suggested that the presence of the sulfanyl group enhances the biological activity by improving solubility and interaction with cellular targets .
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole-Oxime Family
Key structural variations among analogues include substitutions at the pyrazole ring (positions 3, 4, and 5) and modifications to the oxime group. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Crystallographic and Electronic Properties
- Bond Lengths and Angles : The target compound’s bond lengths (e.g., C–S: ~1.78 Å, C–N: ~1.35 Å) and dihedral angles (pyrazole vs. aryl rings) align with analogues like 5-(3-ClC₆H₄S)-1-Me-3-CF₃-pyrazole oxime, where pyridyl/pyrazole dihedral angles range from 5–15° .
- Oxime Modifications : The O-(4-fluorobenzyl) group in the target compound introduces steric bulk and fluorine-mediated hydrophobicity, contrasting with smaller substituents like O-(2-chlorothiazolyl) in analogues .
Biological Activity
5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
- Molecular Formula : C24H18BrN2O2S
- Molecular Weight : 513.83 g/mol
- CAS Number : 318289-14-4
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including the compound . The following table summarizes the minimum inhibitory concentrations (MIC) and other relevant metrics:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 5a | 0.22 | 0.25 | 80 |
| 7b | 0.20 | 0.23 | 75 |
| Ciprofloxacin | 0.50 | 0.55 | - |
The compound demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. It exhibited both bactericidal and fungicidal properties, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively, with compounds showing promising results in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives similar to the target compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.
Case Study : A study involving a structurally related pyrazole derivative showed an IC50 value of approximately 15 μM against breast cancer cells, indicating potential for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes:
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |
These findings suggest that the compound could serve as a lead for developing new inhibitors targeting bacterial DNA replication and folate metabolism in cancer cells .
Toxicity Profile
Toxicity assessments have indicated that the compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower than positive controls like Triton X-100. This suggests a favorable safety profile for further pharmacological exploration .
Q & A
Q. What are the common synthetic routes for 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime?
The compound is typically synthesized via a multi-step process:
Pyrazole core formation : A Vilsmeier–Haack reaction is used to prepare the pyrazole-4-carbaldehyde scaffold, as described for analogous structures .
Sulfanyl group introduction : Nucleophilic substitution at the pyrazole C5 position with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
Oxime formation : Condensation of the aldehyde group with hydroxylamine hydrochloride in ethanol under reflux .
Key validation : Intermediate purity is confirmed via TLC and NMR, while final product structure is verified by X-ray crystallography .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing behavior. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
- NMR spectroscopy : H and C NMR confirm regiochemistry, particularly the orientation of the sulfanyl and oxime groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What biological activities are associated with structurally similar pyrazole-oxime derivatives?
Pyrazole-oxime hybrids exhibit:
- Antimicrobial activity : Linked to the electron-withdrawing 4-bromophenyl group enhancing membrane penetration .
- Anticancer potential : Via inhibition of kinase enzymes or apoptosis induction, as seen in analogs with trifluoromethyl substituents .
Note : Activity depends on substituent positioning; computational docking studies (e.g., AutoDock Vina) are recommended to predict target interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanyl substitution step?
Challenges : Competing side reactions (e.g., oxidation of -SH to -S-S-) and steric hindrance from the 4-bromophenyl group. Solutions :
- Use anhydrous DMF with degassing to prevent oxidation.
- Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of 4-bromothiophenol .
- Monitor reaction progress via HPLC to isolate intermediates before side reactions dominate .
Q. How to resolve contradictions in crystallographic data interpretation (e.g., disordered solvent molecules)?
Case study : In , a high (0.088) indicated unresolved disorder. Methodology :
Q. What strategies are effective for enhancing the compound’s stability in pharmacological assays?
- Oxime stabilization : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis.
- Crystallographic insights : shows that methoxy-thiadiazole substituents improve stability via intramolecular H-bonding. Apply similar design principles by introducing electron-donating groups near the oxime .
- Lyophilization : Freeze-dry the compound to prevent degradation in aqueous media .
Q. How does the 4-bromophenyl group influence intermolecular interactions in the crystal lattice?
- Halogen bonding : The bromine atom engages in interactions (3.4–3.6 Å), stabilizing the lattice.
- Packing efficiency : Bulky 4-bromophenyl groups induce herringbone arrangements, reducing solubility but enhancing thermal stability .
Design implication : Substituent size can be tuned (e.g., 4-fluorophenyl) to balance solubility and crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
